2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
“2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride” is a heterocyclic compound with the molecular formula C11H16N3Cl2 . It has a molecular weight of 262.18 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride” is 1S/C11H15N3.2ClH/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11;;/h5-7H,2-4,12H2,1H3,(H,13,14);2*1H .Physical And Chemical Properties Analysis
“2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride” is a powder at room temperature . It has a molecular weight of 262.18 g/mol . The InChI code for this compound is 1S/C11H15N3.2ClH/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11;;/h5-7H,2-4,12H2,1H3,(H,13,14);2*1H .Scientific Research Applications
Thermal and Crystallographic Studies
2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride and related compounds have been studied for their thermal and crystallographic properties. Such studies are essential in understanding the material's stability and potential applications in various fields. Singh, Kant, and Agarwal (2016) synthesized a similar compound, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, and analyzed its crystal structure and thermal behavior (Singh, Kant, & Agarwal, 2016).
Antitumor Activity
Compounds structurally similar to 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride have been researched for their antitumor properties. For instance, Ye Jiao et al. (2015) synthesized a compound with antitumor activity, demonstrating the potential of such compounds in medical applications (Ye Jiao et al., 2015).
Antimicrobial Activity
Another area of research is the antimicrobial properties of benzodiazol derivatives. Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and tested their efficacy against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Reddy & Reddy, 2010).
Use in Catalysis
Compounds similar to 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride have been employed in catalysis. For example, Ghasemzadeh and Akhlaghinia (2017) used 2-aminoethanesulfonic acid immobilized on a functionalized compound for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles, demonstrating the utility of these compounds in facilitating chemical reactions (Ghasemzadeh & Akhlaghinia, 2017).
Photocatalytic Properties
The photocatalytic properties of these compounds have also been studied, as in the work by Cheng et al. (2016), who explored the use of coordination polymers based on compounds including benzodiazol derivatives for the degradation of pollutants (Cheng et al., 2016).
Corrosion Inhibition
Benzodiazol derivatives have been examined for their potential as corrosion inhibitors. Tang et al. (2013) studied novel benzimidazole derivatives, closely related to 2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride, for their efficacy in preventing corrosion in acidic media (Tang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-butyl-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11;;/h5-7H,2-4,12H2,1H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCNSYJJLKZADN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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